N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7-trimethoxy-N,4-dimethylquinolin-2-amine
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7-trimethoxy-N,4-dimethylquinolin-2-amine is a complex organic compound characterized by its multiple methoxy groups and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7-trimethoxy-N,4-dimethylquinolin-2-amine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxyphenethylamine and 5,6,7-trimethoxy-2-methylquinoline.
Purification: The product is purified through recrystallization using solvents such as dichloromethane and ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7-trimethoxy-N,4-dimethylquinolin-2-amine can undergo various chemical reactions:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols depending on the conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7-trimethoxy-N,4-dimethylquinolin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7-trimethoxy-N,4-dimethylquinolin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analog with fewer methoxy groups and no quinoline core.
N-(2-(3,4-dimethoxyphenyl)ethyl)-3-phenylacrylamide: Another compound with similar structural features but different functional groups and applications.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7-trimethoxy-N,4-dimethylquinolin-2-amine is unique due to its combination of a quinoline core and multiple methoxy groups, which confer distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7-trimethoxy-N,4-dimethylquinolin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-15-12-21(25-17-14-20(29-5)23(30-6)24(31-7)22(15)17)26(2)11-10-16-8-9-18(27-3)19(13-16)28-4/h8-9,12-14H,10-11H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEAHSIOXKPKJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C(=C12)OC)OC)OC)N(C)CCC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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